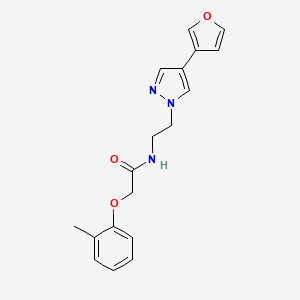

![molecular formula C17H13ClN2O3 B2527835 1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one CAS No. 790725-79-0](/img/structure/B2527835.png)

1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

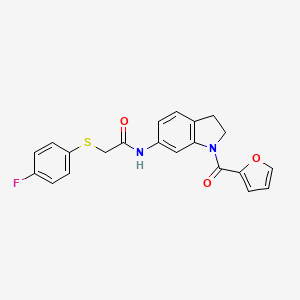

1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a complex organic compound characterized by the presence of benzofuran and furan moieties within its structure. This compound is a member of the pyrazole family, known for its significant biological and pharmaceutical applications.

Mechanism of Action

Target of Action

The compound 1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a complex molecule that may interact with multiple targets. Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds, which are part of the structure of this compound, have been shown to interact with their targets and cause changes that result in their biological activities . For example, some benzofuran compounds have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Biochemical Pathways

Benzofuran compounds, which are part of the structure of this compound, have been shown to affect various biochemical pathways . For example, some benzofuran compounds have been developed and utilized as anticancer agents .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis generally starts with the formation of a pyrazole ring. This can be achieved by the reaction of hydrazines with β-diketones under acidic conditions.

Step 2: The next step involves the substitution of the pyrazole ring with benzofuran and furan groups. This is often accomplished using Suzuki or Sonogashira cross-coupling reactions.

Step 3: The final step is the chlorination of the ethanone moiety, which is typically done using thionyl chloride or other chlorinating agents.

Industrial Production Methods: For large-scale production, these synthesis methods are adapted to ensure high yield and purity while minimizing cost and waste. Continuous flow reactors and optimized solvent systems are frequently employed.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions at the furan ring, leading to the formation of quinones.

Reduction: The pyrazole ring can be hydrogenated to form dihydropyrazoles.

Substitution: Halogenation can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Chlorinating agents like SOCl₂.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: 4,5-dihydro-1H-pyrazole derivatives.

Substitution: Various halogenated ethanone derivatives.

Scientific Research Applications

Chemistry: The compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

Biology: Due to its structural characteristics, it is explored for its potential as a molecular probe in biochemical studies.

Medicine: Research is ongoing into its potential use as an anti-inflammatory and anti-cancer agent, given its ability to interact with various biological pathways.

Industry: In the industrial sector, it finds applications in the production of specialty chemicals and materials science, where its unique structural features are advantageous.

Comparison with Similar Compounds

1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde: Shares a pyrazole core but differs in substituent groups.

2-(1-benzofuran-3-yl)-4,5-dihydro-1H-imidazole: Also contains benzofuran but forms a different ring structure.

3-(2-furyl)-5-phenyl-1H-pyrazole: Another pyrazole derivative with different aromatic substitutions.

Uniqueness: What sets 1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one apart is its combination of benzofuran and furan rings attached to a pyrazole core, offering a unique blend of reactivity and biological activity not typically found in simpler pyrazole derivatives.

Let me know what you think about this and if there’s anything else you’d like to explore!

Properties

IUPAC Name |

1-[5-(1-benzofuran-2-yl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c18-10-17(21)20-13(15-6-3-7-22-15)9-12(19-20)16-8-11-4-1-2-5-14(11)23-16/h1-8,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRHQDCSYNDPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC3=CC=CC=C3O2)C(=O)CCl)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2527755.png)

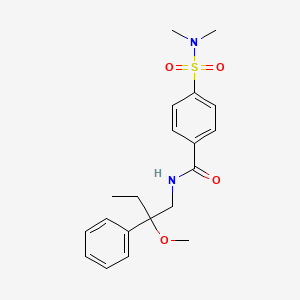

![2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide](/img/structure/B2527756.png)

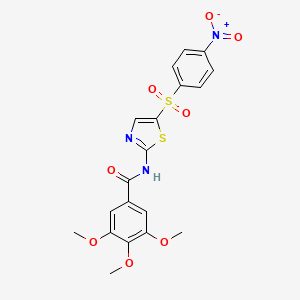

![N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE](/img/structure/B2527763.png)

![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)

![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)

![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)

![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)

![3-{2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B2527773.png)